molecular formula C16H22FN3O4S B2664099 N1-(3-fluoro-4-methylphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234882-63-3

N1-(3-fluoro-4-methylphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2664099
CAS No.: 1234882-63-3
M. Wt: 371.43
InChI Key: XRXVIUYEPHMDNR-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H22FN3O4S and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications

Role in Compulsive Food Consumption

  • Orexin Receptors and Binge Eating : Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) explored the effects of various orexin receptor antagonists, including GSK1059865 and SB-649868, in a binge eating model in rats. These compounds reduced binge eating for highly palatable food without affecting standard food pellet intake, highlighting a major role of orexin-1 receptor mechanisms in binge eating. This suggests that selective antagonism at orexin-1 receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This research underscores the potential of related compounds in understanding and treating compulsive food consumption behaviors (Piccoli et al., 2012).

Chemical Probes for Receptor Studies

  • Motilin Receptor Agonist : A novel small molecule motilin receptor agonist, GSK962040, was identified as having excellent activity at the recombinant human motilin receptor. This compound, described by Westaway et al. (2009), has potentiation of the amplitude of neuronal-mediated contractions of isolated gastric antrum tissue, indicating its utility as a chemical probe for the study of gastrointestinal motility and potentially as a therapeutic agent (Westaway et al., 2009).

Mechanisms of Action in Neurological Systems

  • Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of compounds evaluated as membrane-bound phospholipase A2 inhibitors. These compounds, including N-(phenylalkyl)piperidine derivatives, were potent inhibitors in vitro and significantly reduced the size of myocardial infarction in coronary occluded rats, suggesting their potential in reducing cardiac injury through inhibition of phospholipase A2 (Oinuma et al., 1991).

Applications in Material Science

  • Electrochemistry of Fluorosulfonimides : Research by Macneill et al. (2009) on N-(3-Thenoyl)fluorosulfonimide highlighted its properties as a moderately strong nitrogen acid and its electroinactive nature over a range of 2 V. This study contributes to the understanding of the electrochemical behaviors of fluorosulfonimides, potentially informing their use in material sciences and chemical synthesis (Macneill et al., 2009).

Antagonistic Effects on Receptors

  • α1-Adrenergic Receptor Antagonists : A series of arylsulfonamide derivatives was synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over α2-receptor subtype, as detailed by Rak et al. (2016). This research is indicative of the therapeutic potential of such compounds in treating conditions like hypertension or prostate enlargement by selectively targeting α1-adrenergic receptors (Rak et al., 2016).

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4S/c1-11-3-4-13(9-14(11)17)19-16(22)15(21)18-10-12-5-7-20(8-6-12)25(2,23)24/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXVIUYEPHMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.